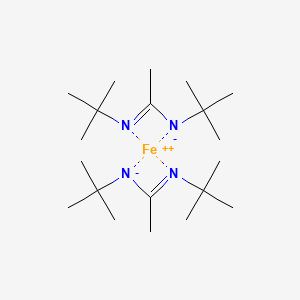
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+): is a complex organometallic compound It features an iron(2+) ion coordinated with a ligand containing tert-butyl groups and a carbonimidoyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) typically involves the reaction of iron(2+) salts with tert-butyl-substituted ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination of the ligand to the iron center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the tert-butyl groups or the carbonimidoyl moiety are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed:
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes with modified ligands.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Chemistry: In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding metalloprotein functions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The compound’s ability to coordinate with various ligands makes it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used in the production of specialty chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and fine chemical synthesis.
作用機序
The mechanism of action of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) involves the coordination of the iron(2+) ion with the ligand, which stabilizes the metal center and allows for various chemical transformations. The molecular targets include substrates that can interact with the iron center, leading to catalytic activation or transformation. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
類似化合物との比較
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(3+): An oxidized form of the compound with iron(3+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;cobalt(2+): A similar compound with cobalt(2+) instead of iron(2+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+): A similar compound with nickel(2+) instead of iron(2+).
Uniqueness: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is unique due to its specific coordination environment and the presence of tert-butyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other similar compounds with different metal centers or ligand structures.
特性
分子式 |
C20H42FeN4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChIキー |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
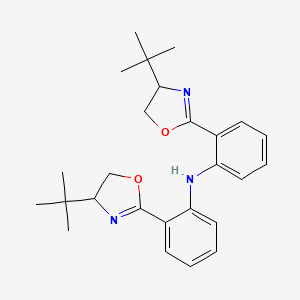
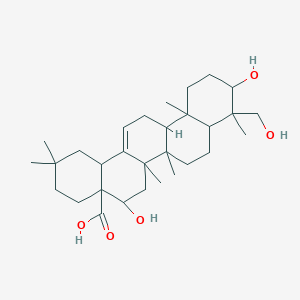
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
![Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate](/img/structure/B13399106.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
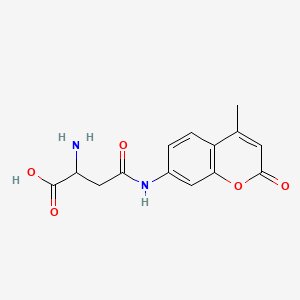
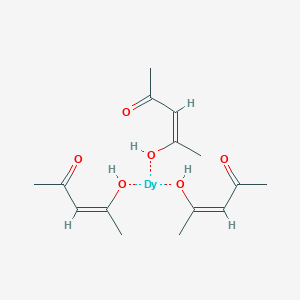
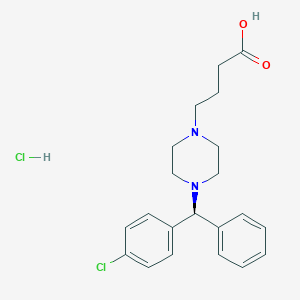
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
